![molecular formula C9H8N2O2 B580112 7-Methoxy-1,5-naphthyridin-2(1H)-one CAS No. 959615-59-9](/img/structure/B580112.png)
7-Methoxy-1,5-naphthyridin-2(1H)-one
Overview
Description
7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methoxy-substituted pyridine derivative with a suitable nitrile or amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the naphthyridine ring.
Scientific Research Applications
Biological Activities
The biological activities of 7-Methoxy-1,5-naphthyridin-2(1H)-one have been explored extensively. Research indicates that naphthyridine derivatives exhibit a range of pharmacological effects, including:
- Antiproliferative Activity : Compounds in this class have shown effectiveness against various cancer cell lines, suggesting potential as anticancer agents .
- Antibacterial Properties : Studies have demonstrated that naphthyridine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antiviral and Antiparasitic Effects : Some derivatives have been evaluated for their efficacy against viral infections and parasitic diseases, including malaria .
Therapeutic Applications
The therapeutic applications of this compound are particularly noteworthy:
- Cardiovascular Diseases : Naphthyridine derivatives have been investigated as potential treatments for cardiovascular conditions due to their ability to modulate signaling pathways related to heart function .
- Central Nervous System Disorders : These compounds may also play a role in treating neurological disorders, as some studies indicate neuroprotective effects .
- Anti-inflammatory Applications : The anti-inflammatory properties of this compound suggest it could be beneficial in treating conditions characterized by excessive inflammation .
Chemical Applications
Beyond biological applications, this compound has several chemical applications:
- Ligands in Analytical Chemistry : The compound can act as a ligand in various analytical techniques, enhancing the detection and quantification of metal ions .
- Organic Light Emitting Diodes (OLEDs) : Research has explored the use of naphthyridine derivatives in the development of OLEDs due to their favorable electronic properties .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating potent activity. |
Study B | Antibacterial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations lower than standard antibiotics. |
Study C | Neuroprotection | In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. |
Mechanism of Action
The mechanism of action of 7-Methoxy-1,5-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Hydroxy-1,5-naphthyridin-2(1H)-one: The hydroxy group can lead to different hydrogen bonding interactions and solubility properties.
7-Amino-1,5-naphthyridin-2(1H)-one: The amino group can introduce basicity and potential for forming salts.
Uniqueness
The presence of the methoxy group in 7-Methoxy-1,5-naphthyridin-2(1H)-one may enhance its lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This can make it more suitable for certain applications compared to its analogs.
Biological Activity
7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound is notable for its unique structural arrangement, featuring a methoxy group at the seventh position and a carbonyl group at the second position of the naphthyridine ring. Its molecular formula is , and it exhibits a fused bicyclic structure that contributes to its diverse biological activities.
Biological Activities
Research has demonstrated that this compound possesses significant biological properties, including:
- Antimicrobial Properties : Studies indicate that this compound shows activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations have pointed towards its efficacy in inhibiting cancer cell proliferation. Molecular docking studies propose that it may interact with proteins involved in cancer pathways, indicating its utility in drug design.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts .
The biological effects of this compound are thought to be mediated through interactions with enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed biochemical studies are necessary to elucidate the specific targets and mechanisms involved.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted when compared to similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Methoxy-1,5-naphthyridin-2(1H)-one | Methoxy group at position 6 | Antimicrobial activity |
7-Fluoro-1,5-naphthyridin-2(1H)-one | Fluorine atom at position 7 | Anticancer properties |
4-Methyl-1,5-naphthyridin-2(1H)-one | Methyl group at position 4 | Enzyme inhibition |
The methoxy substitution pattern in this compound enhances its lipophilicity, potentially affecting its absorption and distribution within biological systems compared to its analogs .
Case Studies and Research Findings
Recent studies have further explored the biological activity of this compound:
- Antimicrobial Studies : A series of tests demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
- Cancer Cell Proliferation : In vitro assays showed that treatment with this compound resulted in reduced viability of various cancer cell lines. The compound induced apoptosis in these cells, as evidenced by increased levels of apoptotic markers .
- Enzyme Inhibition : The compound was found to inhibit specific enzymes related to metabolic pathways, suggesting potential applications in metabolic syndrome treatments .
Properties
IUPAC Name |
7-methoxy-1H-1,5-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILCZQUUQHSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727991 | |
Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959615-59-9 | |
Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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